Undecanoyl chloride
Overview
Description
Undecanoyl chloride, also known as undecanoic acid chloride, is an organic compound with the molecular formula CH₃(CH₂)₉COCl. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and surfactants.
Mechanism of Action
. . The primary targets of undecanoyl chloride are the reactant molecules in the synthesis process. It is often used to introduce the undecanoyl group into a molecule, typically through a reaction with a nucleophile.
Mode of Action
This compound is an acyl chloride, a type of carboxylic acid derivative. It reacts with nucleophiles, such as alcohols or amines, to form esters or amides, respectively. The chloride ion (Cl-) is a good leaving group, which makes this compound highly reactive. When it reacts with a nucleophile, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the chloride ion and forming the desired product .
Biochemical Pathways
As a synthetic reagent, this compound doesn’t directly participate in any natural biochemical pathways. For example, it has been used in the synthesis of chrysotrione B, a 2-acylcyclopentene-1,3-dione derivative .
Action Environment
The action of this compound is highly dependent on the reaction conditions, including the temperature, solvent, and the presence of a suitable nucleophile. It is stable under normal temperature and pressure if used and stored according to specifications . It is a corrosive substance and poses a hazard to the eyes and skin . Therefore, appropriate safety measures should be taken when handling this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecanoyl chloride can be synthesized through various methods. One common method involves the reaction of undecanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the corresponding acyl chloride.
Reaction with Thionyl Chloride:
CH₃(CH₂)₉COOH+SOCl₂→CH₃(CH₂)₉COCl+SO₂+HCl
Reaction with Oxalyl Chloride:
CH₃(CH₂)₉COOH+(COCl)2→CH₃(CH₂)₉COCl+CO₂+CO+HCl
Industrial Production Methods
In industrial settings, this compound is often produced using large-scale chlorination processes. These processes involve the use of chlorinating agents such as phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Undecanoyl chloride undergoes several types of chemical reactions, including nucleophilic substitution, hydrolysis, and reduction.
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Nucleophilic Substitution: this compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reaction with Amine:
CH₃(CH₂)₉COCl+RNH₂→CH₃(CH₂)₉CONHR+HCl
Reaction with Alcohol:
CH₃(CH₂)₉COCl+ROH→CH₃(CH₂)₉COOR+HCl
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Hydrolysis: this compound hydrolyzes in the presence of water to form undecanoic acid and hydrochloric acid.
CH₃(CH₂)₉COCl+H₂O→CH₃(CH₂)₉COOH+HCl
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Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol.
CH₃(CH₂)₉COCl+LiAlH₄→CH₃(CH₂)₉CH₂OH+LiCl+AlCl₃
Common Reagents and Conditions
Nucleophilic Substitution: Amines, alcohols, thiols; typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water; can occur at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous conditions.
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
Undecanoic Acid: Formed from hydrolysis.
Undecanol: Formed from reduction.
Scientific Research Applications
Undecanoyl chloride is widely used in scientific research due to its versatility as a chemical intermediate. Some of its applications include:
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Chemistry:
- Synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Preparation of surfactants and emulsifiers.
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Biology:
- Used in the synthesis of bioactive molecules and biochemical probes.
- Employed in the modification of biomolecules for research purposes.
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Medicine:
- Intermediate in the synthesis of active pharmaceutical ingredients (APIs).
- Used in the development of drug delivery systems.
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Industry:
- Production of specialty chemicals and materials.
- Used in the manufacture of coatings, adhesives, and sealants.
Comparison with Similar Compounds
Undecanoyl chloride is similar to other acyl chlorides such as decanoyl chloride, lauroyl chloride, and stearoyl chloride. it has unique properties and applications that distinguish it from these compounds.
Similar Compounds
Decanoyl Chloride (CH₃(CH₂)₈COCl): Used in the synthesis of pharmaceuticals and agrochemicals.
Lauroyl Chloride (CH₃(CH₂)₁₀COCl): Employed in the production of surfactants and emulsifiers.
Stearoyl Chloride (CH₃(CH₂)₁₆COCl): Used in the manufacture of specialty chemicals and materials.
Uniqueness of this compound
Intermediate Chain Length: The chain length of this compound (11 carbon atoms) provides a balance between reactivity and stability, making it suitable for a wide range of applications.
Versatility: It is used in the synthesis of a diverse array of compounds, including pharmaceuticals, agrochemicals, and surfactants.
Reactivity: The compound’s reactivity towards nucleophiles makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
undecanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKPJGZUFHCZQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066258 | |
Record name | Undecanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17746-05-3 | |
Record name | Undecanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17746-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Undecanoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017746053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Undecanoyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83585 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Undecanoyl chloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Undecanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Undecanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.931 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | UNDECANOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4P8V4D6P5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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